molecular formula C16H13N5O3 B2879612 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium CAS No. 1643776-03-7

4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium

Cat. No. B2879612
CAS RN: 1643776-03-7
M. Wt: 323.312
InChI Key: DCIUQXJZGWFWBT-UHFFFAOYSA-N
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Description

This compound is a new psychoactive substance . Psychoactive substances are drugs that can alter a person’s consciousness, mood, or thoughts. The identification of new psychoactive substances presents a major challenge when pill-testing .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques. One common method is Fourier transform infrared (FTIR) spectrometry, which provides a “fingerprint” of a compound by measuring how it absorbs infrared light .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For psychoactive substances, this often involves interactions with receptors in the brain .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. New psychoactive substances can pose significant health risks, as their safety profile is often unknown .

Future Directions

The discovery of new psychoactive substances highlights the need for ongoing research to understand their properties, effects, and potential risks . This can inform the development of effective harm reduction strategies and regulatory policies.

properties

IUPAC Name

nitro-[1-[2-oxo-2-(4-phenylphenyl)ethyl]-1,2,4-triazol-4-ium-4-yl]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(10-19-12-20(11-17-19)18-21(23)24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIUQXJZGWFWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=[N+](C=N3)[N-][N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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